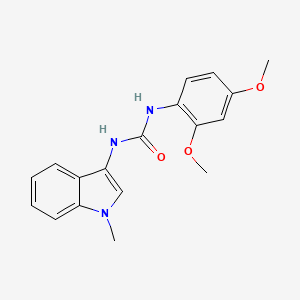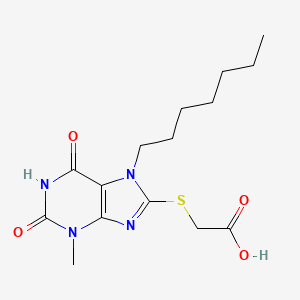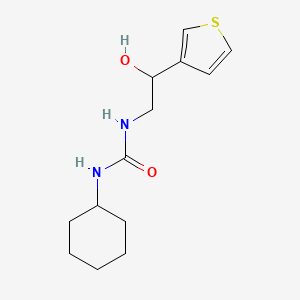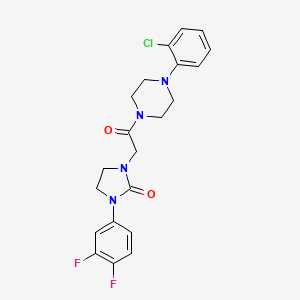![molecular formula C8H8N2O3 B2608589 7,8-Dihydro-6H-pyrano[3,2-c]pyridazine-3-carboxylic acid CAS No. 2460749-60-2](/img/structure/B2608589.png)
7,8-Dihydro-6H-pyrano[3,2-c]pyridazine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,8-Dihydro-6H-pyrano[3,2-c]pyridazine-3-carboxylic acid: is a heterocyclic compound that features a fused pyrano-pyridazine ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dihydro-6H-pyrano[3,2-c]pyridazine-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of pyridazine derivatives with suitable aldehydes or ketones, followed by cyclization reactions under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of green chemistry principles, such as solvent-free conditions and energy-efficient techniques like microwave-assisted synthesis, can also be employed to enhance the sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
7,8-Dihydro-6H-pyrano[3,2-c]pyridazine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazine oxides.
Reduction: Reduction reactions can yield dihydropyridazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrano-pyridazine ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyridazine oxides, while substitution reactions can introduce functional groups like halogens, alkyl, or aryl groups onto the pyrano-pyridazine ring .
Wissenschaftliche Forschungsanwendungen
7,8-Dihydro-6H-pyrano[3,2-c]pyridazine-3-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 7,8-Dihydro-6H-pyrano[3,2-c]pyridazine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 7,8-Dihydro-6H-pyrano[3,2-c]pyridazine-3-carboxylic acid include:
Pyrano[2,3-c]pyrazole derivatives: These compounds also feature a fused pyrano ring system and exhibit similar biological activities.
Pyrido[2,3-c]pyridazine derivatives: These compounds share the pyridazine ring system and have comparable chemical properties and applications.
Uniqueness
What sets this compound apart is its specific ring fusion pattern and the presence of a carboxylic acid functional group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
7,8-dihydro-6H-pyrano[3,2-c]pyridazine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c11-8(12)6-4-7-5(9-10-6)2-1-3-13-7/h4H,1-3H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTRTXWGCIKTCFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN=C(C=C2OC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
methanone](/img/structure/B2608506.png)

![2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2608508.png)

![5-Butoxy-3-{3-methoxy-4-[(4-methoxybenzyl)oxy]phenyl}-2-methyltetrahydroisoxazole](/img/structure/B2608513.png)

![2-(4-(N,N-diethylsulfamoyl)benzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2608515.png)


![N-(4-methylphenyl)-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide](/img/structure/B2608522.png)


![Ethyl 2-[(2-carbamoylphenyl)amino]acetate](/img/structure/B2608526.png)

